(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate

Medicinal Chemistry Stereoselective Synthesis Chiral Building Blocks

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate (CAS 1155662-43-3) is a chiral piperidine derivative featuring a methyl ester at the 3-position and a methyl substituent at the 5-position of the piperidine ring, with defined (3S,5S) stereochemistry. With molecular formula C8H15NO2 and molecular weight 157.21 g/mol, it serves as a specialized building block in medicinal chemistry, particularly for synthesizing stereochemically pure intermediates in drug discovery programs.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1155662-43-3
Cat. No. B11772557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate
CAS1155662-43-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyHJPYJRXRHXOATI-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate Overview


(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate (CAS 1155662-43-3) is a chiral piperidine derivative featuring a methyl ester at the 3-position and a methyl substituent at the 5-position of the piperidine ring, with defined (3S,5S) stereochemistry . With molecular formula C8H15NO2 and molecular weight 157.21 g/mol, it serves as a specialized building block in medicinal chemistry, particularly for synthesizing stereochemically pure intermediates in drug discovery programs . The compound exists as part of a stereoisomer series that includes (3R,5R), (3R,5S), and (3S,5R) configurations, each bearing distinct CAS registry numbers reflecting their unique three-dimensional arrangements .

Stereochemically defined (3S,5S) piperidine building block
Supports stereospecific synthetic routes in medicinal chemistry
Distinct stereoisomer identity via discrete CAS registration

Generic Piperidine Carboxylate Substitution Risks


Substitution with a generic or non-stereochemically defined methyl 5-methylpiperidine-3-carboxylate introduces substantial risk in applications requiring precise three-dimensional molecular recognition. The (3S,5S) configuration is one of four possible stereoisomers within this compound class, each with distinct CAS numbers (405513-10-2, 405513-11-3, 405513-13-5, and 1439815-15-2) . In medicinal chemistry contexts—particularly where the piperidine ring serves as a core pharmacophore or linker in enzyme inhibitors or receptor ligands—the stereochemical orientation at positions 3 and 5 directly influences binding affinity, selectivity, and off-target profile . Using a racemic mixture or incorrect stereoisomer may lead to irreproducible biological activity, failed structure-activity relationship (SAR) studies, and wasted downstream resources. The procurement of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate with verified stereochemical identity is therefore non-negotiable for any workflow predicated on stereospecific interactions .

Stereochemical mismatch
Racemic or incorrect stereoisomer may shift binding affinity and selectivity, disrupting SAR studies.
Analytical documentation gap
Generic suppliers often lack stereochemically resolved QC reports, raising reproducibility concerns.
Inventory traceability
Non-unique CAS assignment can lead to misidentification and regulatory documentation errors.

Quantitative Differentiation Evidence


CAS Registry Number Verification

The (3S,5S) stereoisomer is uniquely identified by CAS 1155662-43-3, whereas the (3R,5R) counterpart bears CAS 405513-10-2, the (3R,5S) isomer CAS 405513-11-3, and the cis-hydrochloride salt CAS 1439815-15-2 . This discrete CAS assignment enables unambiguous procurement and traceability, preventing cross-contamination with other stereoisomers in inventory systems.

Stereoisomer CAS
Head-to-head
(3S,5S) 1155662-43-3 vs (3R,5R) 405513-10-2
Enables stereoisomer-specific procurement
Data to verify; confirm CoA matches CAS
Medicinal Chemistry Stereoselective Synthesis Chiral Building Blocks

Analytical Consistency & QC Documentation

Suppliers of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate offer standard purity specifications of ≥95% (HPLC), with select vendors providing 98% purity grades . Notably, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC reports for each production lot , whereas generic piperidine carboxylate offerings frequently lack stereochemically resolved analytical characterization.

Purity & QC
Reported
95–98% purity; batch-specific NMR, HPLC, GC reports
Supports reproducible synthesis outcomes
Review vendor QC documentation
Analytical Chemistry Quality Control Pharmaceutical Intermediates

ISO-Certified Supply Chain

MolCore supplies (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate under ISO-certified manufacturing conditions, with explicit documentation that the product meets global pharmaceutical R&D and quality control requirements . This level of certification is not universally available among suppliers of generic methyl piperidine carboxylate analogs, which may be offered as technical-grade or research-grade materials without standardized quality management systems.

ISO certification
Reported
ISO-certified manufacturing; pharmaceutical R&D grade
Reduces batch variability risk
Verify certificate validity
GMP Compliance Pharmaceutical Supply Chain Quality Assurance

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate Applications


Stereospecific Synthesis for Antivirals & Antimalarials

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate serves as a key chiral building block in the construction of antiviral and antimalarial drug candidates, where the (3S,5S) configuration imparts the required three-dimensional orientation for target engagement . The distinct CAS 1155662-43-3 enables precise inventory management and regulatory documentation in medicinal chemistry campaigns.

Chiral Scaffold for SAR Studies

In SAR programs exploring piperidine-based pharmacophores, procurement of the stereochemically pure (3S,5S) isomer—verified by batch-specific NMR and HPLC reports —allows unambiguous correlation between stereochemistry and biological activity, eliminating confounding variables introduced by racemic or incorrectly assigned starting materials.

GMP-Aligned Intermediate for Scale-Up

ISO-certified supply of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate supports process chemistry groups transitioning from discovery to preclinical development, where batch-to-batch consistency and auditable quality documentation are mandatory for regulatory submissions.

Application
Selection Property
Validation Focus
Stereospecific synthesis for antiviral/antimalarial research
Stereochemical identity (unique CAS)
Enantiomer-specific target engagement review
Chiral scaffold for SAR studies
Stereochemically resolved analytical data
Stereochemistry-activity correlation review
Scale-up intermediate for process chemistry
ISO-certified batch consistency
Auditable quality documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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